Technical Monograph: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
Technical Monograph: 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
Here is an in-depth technical guide for 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile , structured for researchers and drug development professionals.
CAS Number: 62584-25-2 Role: Advanced Halogenated Aniline Scaffold for Medicinal & Agrochemical Synthesis
Executive Summary
4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS 62584-25-2) is a highly specialized polysubstituted aromatic intermediate. Characterized by the simultaneous presence of a strong electron-withdrawing trifluoromethyl group (
Its unique substitution pattern offers dual utility: the amino group allows for facile derivatization (e.g., amide coupling, urea formation), while the halogenated core imparts metabolic stability and enhanced lipophilicity—key parameters for improving the pharmacokinetic profile of bioactive molecules.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The physicochemical properties of this compound are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethyl groups.
| Property | Data |
| IUPAC Name | 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile |
| CAS Number | 62584-25-2 |
| Molecular Formula | |
| Molecular Weight | 220.58 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced basicity due to EWGs) |
| LogP | ~2.8 (High lipophilicity driven by |
Synthetic Methodology
Retrosynthetic Analysis
The most regioselective and scalable route to CAS 62584-25-2 is the electrophilic chlorination of the precursor 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2). Direct construction of the ring from acyclic precursors is inefficient; thus, functionalization of the pre-existing aromatic core is preferred.
Reaction Logic
The amino group at position 4 is a strong ortho/para director. However, position 1 is occupied by the nitrile group (meta-director) and position 3 by the trifluoromethyl group (meta-director).
-
Directing Effects: The amino group strongly activates the positions ortho to itself (positions 3 and 5). Since position 3 is already substituted with
, the incoming electrophile ( ) is directed almost exclusively to position 5 . -
Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (
) for laboratory and pilot-scale synthesis to prevent over-chlorination and ensure safety.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile via NCS Chlorination.
Reagents:
-
Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Temperature: 50–60 °C
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 4-amino-3-(trifluoromethyl)benzonitrile (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.
-
Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Note: Exothermic potential; monitor internal temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Monitoring (Validation Point): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material (
) should disappear, replaced by a slightly less polar product ( ). -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates.
-
Purification: Filter the solid. Wash with water to remove succinimide byproduct. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation and the electronic directing effects governing the regioselectivity.
Caption: Synthesis workflow showing the regioselective chlorination driven by the amino group's directing effect.
Applications in Drug Discovery & Agrochemistry
This scaffold is particularly valuable because it combines three distinct functionalities that modulate drug efficacy:
-
Nitrile (-CN): Acts as a hydrogen bond acceptor or a metabolic handle (e.g., for hydrolysis to amides).
-
Trifluoromethyl (-CF3): Increases metabolic stability by blocking oxidative metabolism (CYP450) and enhances membrane permeability.
-
Chloro (-Cl): Provides steric bulk to lock conformations and increases lipophilicity (
).
Structural Activity Relationship (SAR)
In drug design, this aniline derivative is often converted into ureas, biurets, or amides . These derivatives are prominent in:
-
Androgen Receptor Antagonists: Analogues of Bicalutamide where the aromatic ring electronics are tuned to overcome resistance.
-
Ectoparasiticides (Isoxazolines): Similar to the Fluralaner class, where the aniline nitrogen is incorporated into isoxazoline or benzamide structures to target GABA-gated chloride channels in insects.
Application Workflow Diagram
Caption: Downstream application pathways transforming the core scaffold into bioactive pharmaceutical ingredients.
Handling, Safety, and Analytics[10]
Safety Profile (GHS Classification)[1]
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Handling: Use in a fume hood.[4] Avoid dust formation.[4][5] Wear nitrile gloves and safety goggles.
Analytical Validation
To verify the identity of the synthesized or purchased material, use the following parameters:
-
1H NMR (DMSO-d6): Look for the aromatic proton signals. The substitution pattern (tetrasubstituted benzene) will show two singlets or meta-coupled doublets depending on resolution, plus the broad
peak (exchangeable with ). -
19F NMR: Distinct singlet for
group (approx -60 to -63 ppm).[1] -
HPLC Purity: Method: C18 Column, ACN/Water gradient (0.1% TFA). Target purity >98% at 254 nm.
References
-
PubChem. 4-Amino-3-chloro-5-methylbenzonitrile (Analogous Structure Data).[2] National Library of Medicine. [Link][2]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. 4-Amino-3-(trifluoromethyl)benzonitrile | 327-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
